![molecular formula C21H21FN2O B444455 6-(2-fluorophenyl)-9,9-dimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one CAS No. 336177-42-5](/img/structure/B444455.png)
6-(2-fluorophenyl)-9,9-dimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(2-fluorophenyl)-9,9-dimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one is a useful research compound. Its molecular formula is C21H21FN2O and its molecular weight is 336.4g/mol. The purity is usually 95%.
The exact mass of the compound 6-(2-fluorophenyl)-9,9-dimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 10.5 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 6-(2-fluorophenyl)-9,9-dimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(2-fluorophenyl)-9,9-dimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthetic and Pharmacological Aspects of Benzodiazepines
Synthesis of Benzodiazepines : Benzodiazepines like the one you mentioned are synthesized using o-phenylenediamine as a precursor. This method has been widely researched, offering a systematic approach to creating a variety of benzodiazepines with significant biological activity, including anticonvulsion, anti-anxiety, sedation, and hypnotic properties (Teli, Teli, Soni, Sahiba, & Agarwal, 2023).
Pharmacological Profile : Benzodiazepines' pharmacological efficacy spans across different bioactivities, such as tranquilizing, antidepressant, antihypertensive, and calcium channel blocking properties. These attributes are explored through the study of various benzodiazepine derivatives, including 1,5-benzothiazepines, highlighting the versatility of these compounds in drug research and development for improving efficacy and safety in therapeutic applications (Dighe, Vikhe, Tambe, Dighe, Dengale, & Dighe, 2015).
作用機序
Target of Action
The primary targets of this compound are the GABA A receptors . These receptors are the major inhibitory neurotransmitter receptors in the brain and play a crucial role in maintaining the balance between excitatory and inhibitory signals.
Mode of Action
This compound, like other benzodiazepines, enhances the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA A receptor, resulting in sedative, sleep-inducing (hypnotic), anxiolytic (anti-anxiety), anticonvulsant, and muscle relaxant properties .
Biochemical Pathways
The compound’s interaction with GABA A receptors enhances the inhibitory effects of GABA in the brain. This leads to increased opening of chloride channels, hyperpolarization of the neuron, and inhibition of the firing of action potentials .
Pharmacokinetics
The elimination half-life can vary significantly among different benzodiazepines .
Result of Action
The enhancement of GABAergic activity results in the sedative, anxiolytic, muscle relaxant, and anticonvulsant effects typically seen with benzodiazepines . These effects can be beneficial in the treatment of conditions such as anxiety, insomnia, seizures, and muscle spasms .
Action Environment
Environmental factors such as the presence of other drugs, the individual’s health status, and genetic factors can influence the action, efficacy, and stability of this compound. For example, the presence of other CNS depressants can potentiate the effects of benzodiazepines .
特性
IUPAC Name |
6-(2-fluorophenyl)-9,9-dimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN2O/c1-21(2)11-17-19(18(25)12-21)20(13-7-3-4-8-14(13)22)24-16-10-6-5-9-15(16)23-17/h3-10,20,23-24H,11-12H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIZKGDYJSUOGAD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(NC3=CC=CC=C3N2)C4=CC=CC=C4F)C(=O)C1)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
10.5 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47204400 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
6-(2-fluorophenyl)-9,9-dimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。